molecular formula C14H12INO B326297 N-(3-iodo-4-methylphenyl)benzamide

N-(3-iodo-4-methylphenyl)benzamide

Cat. No.: B326297
M. Wt: 337.15 g/mol
InChI Key: FUEQCPYGTAOOHD-UHFFFAOYSA-N
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Description

N-(3-Iodo-4-methylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group substituted with an iodine atom at the 3-position and a methyl group at the 4-position of the phenylamine moiety.

Properties

Molecular Formula

C14H12INO

Molecular Weight

337.15 g/mol

IUPAC Name

N-(3-iodo-4-methylphenyl)benzamide

InChI

InChI=1S/C14H12INO/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)

InChI Key

FUEQCPYGTAOOHD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)I

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • Halogen Substituents: Iodo vs. Bromo: N-(2-Nitrophenyl)-4-bromo-benzamide () shares a halogenated benzamide core. The iodine atom in the target compound has a larger atomic radius (1.98 Å vs. bromine’s 1.85 Å), leading to increased steric hindrance and higher molecular weight. Iodo vs. Methoxy: 3-Iodo-4-methoxy-N-(3-methylphenyl)benzamide () replaces the methyl group with a methoxy substituent. Methoxy groups are electron-donating, increasing electron density on the aromatic ring, whereas iodine is weakly electron-withdrawing. This difference may alter reactivity in electrophilic substitution or hydrogen bonding interactions .
  • Methyl Substituents :

    • The 4-methyl group in the target compound contributes to steric stabilization and may reduce metabolic oxidation compared to unsubstituted benzamides. For example, 4-methoxy-N-(3-methylphenyl)benzamide () shows a lower predicted boiling point (392.1°C) than the iodo analog, likely due to reduced molecular weight and intermolecular halogen bonding .

Molecular Weight and Physical Properties

A comparison of key physicochemical parameters is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
N-(3-Iodo-4-methylphenyl)benzamide C₁₄H₁₂INO ~357.18 (calculated) - -
3-Iodo-4-methoxy-N-(3-methylphenyl)benzamide C₁₅H₁₄INO₂ 367.18 1.591 392.1 (predicted)
N-(2-Nitrophenyl)-4-bromo-benzamide C₁₃H₉BrN₂O₂ ~321.13 (calculated) - -
4-Methoxy-N-(3-methylphenyl)benzamide C₁₅H₁₅NO₂ 241.29 - -

The iodine atom significantly increases molecular weight and density compared to non-halogenated analogs. Predicted boiling points for iodo derivatives are higher due to stronger van der Waals interactions .

Pharmacological Potential

  • HDAC Inhibition: The benzamide MS-275 (), a histone deacetylase (HDAC) inhibitor, demonstrates that substituted benzamides can exhibit brain-region-selective activity. While the target compound’s HDAC inhibition is unconfirmed, its iodo and methyl groups may enhance blood-brain barrier penetration compared to MS-275’s aminophenyl substituents .
  • Antimicrobial and Anticancer Activity :
    • Imidazole-substituted benzamides (e.g., 4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide in ) show potent antifungal and anticancer effects. The iodine atom in the target compound could similarly enhance interactions with microbial or cancer cell targets via halogen bonding .
    • N-(3-Chloro-4-fluorophenyl)benzamide derivatives () highlight the role of halogens in bioactivity. Chloro and iodo substituents may exhibit complementary selectivity profiles depending on target enzyme active sites .

Structural-Activity Relationships (SAR)

  • Electron-Donating vs. In contrast, the methyl group in the target compound may stabilize hydrophobic interactions .
  • Steric Effects :
    • Bulkier substituents like iodine may limit binding to shallow enzyme pockets but improve selectivity for deeper active sites, as seen in kinase inhibitors .

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